molecular formula C9H19NO3S B13958585 N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide

N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide

Katalognummer: B13958585
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: UJCWMROFSSCRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide is an organic compound with the molecular formula C9H19NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a tetrahydro-2H-pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of tetrahydro-2H-pyran with sulfonamide precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N,3,5-tetramethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylsulfonamide: Shares the sulfonamide functional group but lacks the tetrahydro-2H-pyran ring.

    N,N-Diethylsulfonamide: Similar structure with different alkyl substituents.

    N,N-Dipropylsulfonamide: Another sulfonamide derivative with longer alkyl chains.

Uniqueness: N,N,3,5-Tetramethyltetrahydro-2H-pyran-4-sulfonamide is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C9H19NO3S

Molekulargewicht

221.32 g/mol

IUPAC-Name

N,N,3,5-tetramethyloxane-4-sulfonamide

InChI

InChI=1S/C9H19NO3S/c1-7-5-13-6-8(2)9(7)14(11,12)10(3)4/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

UJCWMROFSSCRIG-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC(C1S(=O)(=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.